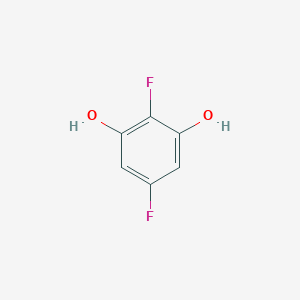

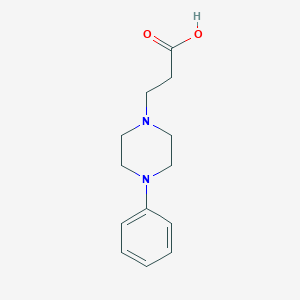

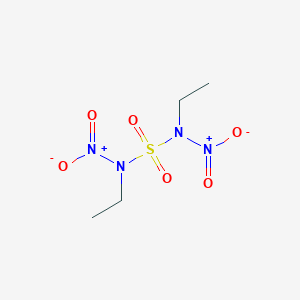

3-(4-Phenyl-piperazin-1-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Phenyl-piperazin-1-yl)-propionic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to interact with various receptors in the central nervous system, and modifications on the piperazine ring can lead to compounds with significant pharmacological properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involved multiple steps, including the use of nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the structure of a piperazine-containing compound was confirmed by these methods, indicating the presence of a phenyl group attached to the piperazine ring . Quantum chemical calculations, including density functional theory (DFT), can also be used to predict the energy, geometrical structure, and vibrational wavenumbers of such compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding. For instance, phenylphosphonic acid derivatives containing piperazine have been shown to form salts with protonated piperazine, which are linked by hydrogen bonds into different structural motifs . These interactions are crucial for the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperazine ring. The presence of phosphonic acid groups, for example, can confer corrosion inhibitory properties on iron surfaces in saline media, as demonstrated by electrochemical and gravimetric measurements . The pharmacological activity of these compounds, including their affinity for serotonin receptors, is also a key aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- The synthesis of similar piperazine derivatives has been a focus in recent research. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection and reaction with piperazine, yielding a product with a 56.9% yield and confirmed structure via IR, 1HNMR, and MS (Wang Xiao-shan, 2011).

- Another study synthesized 3,3′-(piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, demonstrating the formation of zwitterions and complex hydrogen bonding patterns in the crystal structure (Shouwen Jin et al., 2012).

Stability Analysis under Stressful Conditions

- Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline-4(3H)-one, under stress conditions revealed stability to UV radiation, high temperature, and oxidants, but instability to hydrolysis in alkaline environments (T. Gendugov et al., 2021).

Biological Applications and Activity Studies

- A study on 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, involving piperazine derivatives, assessed their antibacterial activities (M. Pitucha et al., 2005).

- The synthesis of 6,8-Diazabicyclo[3.2.2]nonanes, as conformationally restricted piperazines, starting from glutamate, highlights the importance of these compounds in medicinal chemistry (Manuela Weigl & B. Wünsch, 2000).

- Research into the reactivity properties and adsorption behavior of a triazole derivative involving a piperazine moiety explored its stability and potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).

Pharmaceutical Development

- The development of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives for analgesic purposes demonstrates the therapeutic potential of piperazine derivatives (Eunhee Chae et al., 2012).

- Synthesis of heterocyclic compounds involving piperazine and their evaluation against bone cancer cell lines indicates potential applications in cancer therapy (G. Lv et al., 2019).

Eigenschaften

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXGOBSASOVDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293073 |

Source

|

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

CAS RN |

124078-87-1 |

Source

|

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

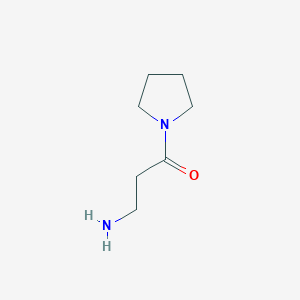

![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)